molecular formula C8H11N B3349335 2-ethyl-4-methylpyridine CAS No. 2150-18-7

2-ethyl-4-methylpyridine

Cat. No.: B3349335
CAS No.: 2150-18-7
M. Wt: 121.18 g/mol
InChI Key: WFGFGSWFQKXOAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-4-methylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring structure containing one nitrogen atom. This compound is notable for its applications in various chemical processes and industrial uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-4-methylpyridine can be achieved through several methods. One common approach involves the alkylation of 4-methylpyridine with ethyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 4-methylpyridine, followed by the addition of an ethyl halide to introduce the ethyl group at the 2-position.

Industrial Production Methods: Industrial production of this compound often utilizes the Chichibabin reaction, which involves the condensation of aldehydes with ammonia in the presence of a catalyst. This method is advantageous due to its high yield and scalability. The reaction is typically carried out at elevated temperatures and pressures to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-4-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of this compound can yield the corresponding dihydropyridine derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the 3- and 5-positions of the pyridine ring. Halogenation, nitration, and sulfonation are typical substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid; reactions often require a catalyst or elevated temperatures.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Dihydropyridine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.

Scientific Research Applications

2-Ethyl-4-methylpyridine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: this compound is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which 2-ethyl-4-methylpyridine exerts its effects involves interactions with various molecular targets. In biological systems, it can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

2-Ethyl-4-methylpyridine can be compared with other alkyl-substituted pyridines such as:

    2-Methyl-5-ethylpyridine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

    4-Methylpyridine: Lacks the ethyl group, resulting in different chemical properties and uses.

    2,4-Dimethylpyridine: Contains two methyl groups, which can affect its steric and electronic properties compared to this compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in various fields.

Properties

IUPAC Name

2-ethyl-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-3-8-6-7(2)4-5-9-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGFGSWFQKXOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275091
Record name Pyridine, 2-ethyl-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2150-18-7
Record name 2-Ethyl-4-methylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2-ethyl-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ETHYL-4-METHYLPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSD36YYW2T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethyl-4-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-ethyl-4-methylpyridine
Reactant of Route 3
Reactant of Route 3
2-ethyl-4-methylpyridine
Reactant of Route 4
Reactant of Route 4
2-ethyl-4-methylpyridine
Reactant of Route 5
Reactant of Route 5
2-ethyl-4-methylpyridine
Reactant of Route 6
Reactant of Route 6
2-ethyl-4-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.